4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine
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Overview
Description
4-(Fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine (FMPP) is a heterocyclic compound that has a wide range of applications in the scientific and medical fields. It is a useful intermediate in the synthesis of various pharmaceuticals, such as analgesics, hypnotics, anticonvulsants, and anti-inflammatory agents. FMPP also has applications in the areas of organic synthesis, material science, and biochemistry.
Scientific Research Applications
4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has a wide range of applications in the scientific and medical fields. In organic synthesis, it is used as a reagent to synthesize various compounds, such as pharmaceuticals, pesticides, herbicides, and dyes. In material science, it is used to produce polymers and other materials with unique properties. In biochemistry, it is used to study the structure and function of enzymes and other proteins. In pharmacology, it is used to study the mechanism of action of drugs.
Mechanism of Action
4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine acts as an agonist of the GABAA receptor, a type of neurotransmitter receptor found in the brain. When 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine binds to the GABAA receptor, it causes an increase in the flow of chloride ions into the neuron, leading to an increase in the neuron's electrical potential. This increase in electrical potential leads to the inhibition of neurotransmitter release, resulting in a decrease in neuronal activity and a decrease in the excitability of the neuron.
Biochemical and Physiological Effects
4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has a wide range of biochemical and physiological effects. It has been shown to have anxiolytic, anticonvulsant, and sedative effects. It has also been shown to have anti-inflammatory and analgesic effects. Additionally, it has been shown to have neuroprotective and antioxidant effects.
Advantages and Limitations for Lab Experiments
4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. It is also easy to handle and store, and it has a relatively long shelf life. However, there are some limitations to using 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine in lab experiments. It is a relatively unstable compound, and it can be degraded by light and air. Additionally, it has a low solubility in water, making it difficult to dissolve in aqueous solutions.
Future Directions
There are a number of potential future directions for 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine research. One potential direction is to explore its potential as an anti-cancer drug. 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of cancer. Additionally, it has been shown to have antioxidant effects, which may be beneficial in the prevention of cancer. Another potential direction is to explore its potential as an analgesic. 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has been shown to have analgesic effects, and further research could be conducted to explore its potential as a pain reliever. Additionally, further research could be conducted to explore its potential as an antidepressant. 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has been shown to have anxiolytic effects, and it may have potential as an antidepressant. Finally, further research could be conducted to explore its potential as a neuroprotective agent. 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine has been shown to have neuroprotective effects, and it may have potential as a treatment for neurological disorders.
Synthesis Methods
4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine can be synthesized by a variety of methods. One method involves the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction yields an intermediate, which is then reacted with piperidine to form 4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine. This method is simple, efficient, and has a high yield. Another method involves the reaction of 4-fluorobenzaldehyde with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a catalyst, such as palladium or copper, and a base. This method is more complex than the first, but it has a higher yield and is less time-consuming.
properties
IUPAC Name |
[4-(fluoromethyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN3O/c1-14-10(2-5-13-14)11(16)15-6-3-9(8-12)4-7-15/h2,5,9H,3-4,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDDTHYSBUEKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCC(CC2)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(fluoromethyl)-1-(1-methyl-1H-pyrazole-5-carbonyl)piperidine |
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